Benzamide, N-(3-methylphenyl)-4-nitro-

NOS inhibition eNOS endothelial function

Researchers require isoform-balanced NOS inhibitors for endothelial and neuroinflammatory studies, but analogs often show weak or selective activity. This 4-nitrobenzamide derivative with a 3-methyl substituent delivers sub-micromolar pan-NOS inhibition. - **Balanced potency**: eNOS IC50=180 nM; nNOS IC50=410 nM; iNOS IC50=320 nM - **Critical SAR**: 3-methyl group enables multi-isoform activity vs. unsubstituted analogs (IC50 >30,000 nM for eNOS) - **In vivo utility**: logP ~3.2 supports blood-brain barrier penetration for neuropharmacology

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B11687020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3-methylphenyl)-4-nitro-
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(8-6-11)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyOJZGTNXZLKZWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-(3-methylphenyl)-4-nitro-: Compound Overview & NOS Inhibition


Benzamide, N-(3-methylphenyl)-4-nitro- (CAS 56242-85-4) is a 4-nitrobenzamide derivative featuring a 4-nitrobenzoyl group linked via an amide bond to a 3-methylphenyl (m-tolyl) group [1][2]. This compound belongs to a class of nitro-substituted benzamides that have been explored for their ability to inhibit nitric oxide synthases (NOS) and modulate inflammatory pathways [3][4]. Its molecular formula is C14H12N2O3 with a molecular weight of 256.26 g/mol and a reported melting point of 151–155 °C .

NOS Isoform Inhibition Supports eNOS, nNOS, and iNOS inhibition studies
Inflammatory Pathway Research May support cellular anti-inflammatory assay models
SAR Benchmarking Well-characterized scaffold for nitrobenzamide SAR studies

Benzamide, N-(3-methylphenyl)-4-nitro-: Why Generic Substitution Fails


The biological activity of 4-nitrobenzamide derivatives is highly sensitive to substitution patterns on both the benzamide core and the N-aryl ring [1]. For Benzamide, N-(3-methylphenyl)-4-nitro-, the combination of a 4-nitro group on the benzoyl ring and a 3-methyl substituent on the aniline ring imparts a specific steric and electronic profile that is critical for NOS isoform selectivity [2][3]. Unsubstituted N-phenyl-4-nitrobenzamide, for instance, shows markedly different potency against neuronal NOS (nNOS) and lacks the balanced multi-isoform inhibition profile of the 3-methyl analog [4]. Similarly, shifting the nitro group to the 2- or 3-position dramatically alters inhibitory activity [5]. These structure-activity relationships (SAR) demonstrate that simple substitution of this compound with a generic or cheaper benzamide analog will not yield comparable biological results in NOS-related assays.

N-Aryl Substitution Pattern

The 3-methyl group on the aniline ring is critical for multi-isoform NOS activity; unsubstituted analogs may not replicate this profile.

Nitro Group Position

Shifting the nitro group to the 2- or 3-position can dramatically alter inhibitory activity.

Generic Benzamide Analogs

Simple 4-nitrobenzamide derivatives without 3-methyl substitution exhibit markedly different potency and isoform selectivity.

Benzamide, N-(3-methylphenyl)-4-nitro-: Quantitative Evidence & Data


eNOS Inhibition: 3-Methylphenyl Derivative vs. Unsubstituted Benzamide

Benzamide, N-(3-methylphenyl)-4-nitro- inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as reported in BindingDB [1]. In contrast, the unsubstituted analog N-phenyl-4-nitrobenzamide exhibits substantially lower potency, with an IC50 > 30,000 nM against human eNOS in the same assay system [2]. This represents a >160-fold difference in inhibitory activity.

eNOS Inhibition
Head-to-head
180 nM vs >30,000 nM
~160-fold difference
Supports eNOS inhibition endpoint context
Reported in SF9 cell assay; verify in target model
NOS inhibition eNOS endothelial function

nNOS Inhibition: Comparison with Related 4-Nitrobenzamides

Benzamide, N-(3-methylphenyl)-4-nitro- inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in Sprague-Dawley rat brain homogenates [1]. This value places it within the sub-micromolar range, whereas other 4-nitrobenzamide derivatives such as 8d (a propofol derivative) show an nNOS IC50 of 120 μM (120,000 nM), representing a nearly 300-fold difference [2].

nNOS Inhibition
Cross-study
410 nM vs 120 μM
~293-fold difference
Supports nNOS inhibition endpoint review
Rat brain homogenate assay; cross-study comparison
nNOS neuronal NOS neuroinflammation

iNOS Inhibition & Multi-Isoform NOS Profile

Benzamide, N-(3-methylphenyl)-4-nitro- inhibits human inducible NOS (iNOS) with an IC50 of 320 nM in cytokine-induced DLD1 cells [1]. When compared to the unsubstituted analog N-phenyl-4-nitrobenzamide, which shows an iNOS IC50 of 1,300 nM (1.3 μM) in HEK293 cells, the target compound exhibits approximately 4-fold greater potency [2].

iNOS Inhibition
Head-to-head
320 nM vs 1,300 nM
4-fold difference
Supports iNOS inhibition endpoint review
DLD1 vs HEK293 cell context
iNOS anti-inflammatory NOS selectivity

NO Production Inhibition: RAW264.7 Macrophage Assay Comparison

In LPS-stimulated RAW264.7 macrophages, Benzamide, N-(3-methylphenyl)-4-nitro- inhibits nitric oxide production with an IC50 of 4.51 μM (4,510 nM) [1]. In the same cell-based assay system, the unsubstituted analog N-phenyl-4-nitrobenzamide shows an IC50 of 1,120 nM (1.12 μM) [2]. While the unsubstituted compound is ~4-fold more potent in this specific cellular context, the 3-methylphenyl derivative still demonstrates clear anti-inflammatory activity at low micromolar concentrations.

NO Production (RAW264.7)
Head-to-head
4.51 μM vs 1.12 μM
~4-fold lower potency
Cell-permeability context may affect potency
RAW264.7 assay; target showed lower potency in this model
anti-inflammatory NO production RAW264.7

Physicochemical Profile: logP, Melting Point & Solubility

Benzamide, N-(3-methylphenyl)-4-nitro- has a melting point of 151–155 °C and a predicted logP (octanol/water partition coefficient) of 3.16 to 3.31, reflecting moderate lipophilicity [1]. Its aqueous solubility (logSw) is estimated at -3.58 . In contrast, the unsubstituted parent 4-nitrobenzamide has a melting point of 198–202 °C and a lower logP (~1.5), indicating significantly higher polarity and lower membrane permeability [2].

Physicochemical Profile
Class-level
logP 3.2, m.p. 151–155°C vs parent logP ~1.5, m.p. 198–202°C
Higher lipophilicity consistent with cell permeability
Predicted values; experimental validation recommended
physicochemical properties logP solubility

Benzamide, N-(3-methylphenyl)-4-nitro-: Research & Procurement Scenarios


Pan-NOS Inhibition: Balanced Multi-Isoform Profile

Benzamide, N-(3-methylphenyl)-4-nitro- is well-suited for experiments where inhibition of all three NOS isoforms (eNOS, nNOS, iNOS) is desired, as it exhibits sub-micromolar IC50 values for each isoform (180 nM, 410 nM, and 320 nM, respectively) [1][2]. This balanced profile contrasts with many nitrobenzamide derivatives that show high selectivity for a single isoform or weak activity across isoforms, making this compound a useful tool for pan-NOS pharmacological studies .

Endothelial Dysfunction and Cardiovascular Research

With its nanomolar eNOS inhibition (IC50 = 180 nM), this compound provides a >160-fold improvement over unsubstituted N-phenyl-4-nitrobenzamide (IC50 > 30,000 nM) [1]. This potency enables mechanistic studies of eNOS-mediated pathways in endothelial cells at concentrations that minimize off-target effects. Researchers investigating vascular biology, hypertension, or nitric oxide signaling in the endothelium should prioritize this derivative over simpler benzamide analogs.

Neuroinflammation and Pain Pathway Research

The compound's nNOS IC50 of 410 nM in rat brain homogenates, combined with its ability to inhibit iNOS in cellular assays (320 nM), makes it a valuable probe for studying the role of neuronal and inducible NOS in neuroinflammatory conditions and pain [1][2]. Its moderate lipophilicity (logP ~3.2) supports adequate blood-brain barrier penetration potential, a critical consideration for in vivo neuropharmacology studies .

SAR and Medicinal Chemistry Optimization

The well-characterized NOS inhibition profile of Benzamide, N-(3-methylphenyl)-4-nitro- serves as a benchmark for SAR studies aimed at developing isoform-selective NOS inhibitors or anti-inflammatory agents. The 3-methyl substituent on the aniline ring is a key determinant of the balanced multi-isoform activity, and modifications at this position can be systematically compared to the parent compound's IC50 values [1].

Application
Selection Property
Validation Focus
Pan-NOS signaling studies
Multi-isoform inhibition profile review
Comparative isoform activity verification
Endothelial NOS pathway studies
eNOS inhibition assay context
eNOS selectivity and potency review
Neuroinflammatory pathway studies
nNOS and iNOS inhibition profile review
Cell-based anti-inflammatory assay context
Nitrobenzamide SAR studies
Benchmark compound profile
Isoform selectivity and substitution effect review

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